H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Description
Primary Structure Analysis: Sequence Determination and Amino Acid Composition
The primary structure of YEVHHQKLVFF comprises 11 amino acid residues, with the sequence Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe . Its composition includes polar (Glu, Gln, Lys), aromatic (Tyr, Phe), and hydrophobic (Val, Leu) residues, as well as two histidine residues (His13 and His14 in Aβ numbering) that are critical for metal-ion binding.
Residue-Specific Features
- N-terminal Tyr (Y10) : Introduces aromatic stacking potential and redox activity due to its phenolic group.
- His-His motif (H13–H14) : Facilitates coordination with divalent metal ions such as Cu²⁺ and Zn²⁺, which modulate aggregation kinetics.
- KLVFF motif (L17–F20) : A hydrophobic core shared with full-length Aβ, known to drive β-sheet formation and fibril assembly.
- C-terminal Phe-Phe (F19–F20) : Enhances π-π stacking interactions, a hallmark of amyloidogenic peptides.
Table 1: Amino Acid Composition and Properties
| Position | Residue | Property | Role in Structure/Function |
|---|---|---|---|
| 1 | Tyr | Aromatic, polar | Redox activity, π-stacking |
| 2 | Glu | Negatively charged | Solubility, pH-dependent ionization |
| 3 | Val | Hydrophobic | β-sheet stabilization |
| 4–5 | His-His | Metal-binding | Coordination with Cu²⁺/Zn²⁺ |
| 6 | Gln | Polar, uncharged | Hydrogen bonding |
| 7 | Lys | Positively charged | Electrostatic interactions |
| 8–9 | Leu-Val | Hydrophobic | Hydrophobic core formation |
| 10–11 | Phe-Phe | Aromatic, hydrophobic | π-stacking, fibril stabilization |
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H99N17O16/c1-39(2)29-52(68(100)88-60(41(5)6)69(101)84-53(31-42-15-9-7-10-16-42)65(97)86-56(71(103)104)32-43-17-11-8-12-18-43)82-62(94)49(19-13-14-28-72)80-63(95)50(24-26-57(74)90)81-66(98)54(33-45-35-75-37-77-45)83-67(99)55(34-46-36-76-38-78-46)85-70(102)59(40(3)4)87-64(96)51(25-27-58(91)92)79-61(93)48(73)30-44-20-22-47(89)23-21-44/h7-12,15-18,20-23,35-41,48-56,59-60,89H,13-14,19,24-34,72-73H2,1-6H3,(H2,74,90)(H,75,77)(H,76,78)(H,79,93)(H,80,95)(H,81,98)(H,82,94)(H,83,99)(H,84,101)(H,85,102)(H,86,97)(H,87,96)(H,88,100)(H,91,92)(H,103,104)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPDRBVMCWMCN-JQNWNMCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H99N17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745550 | |
| Record name | L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152286-31-2 | |
| Record name | L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis of YEVHHQKLVFF typically employs Wang resin (0.25–1.2 mmol/g loading capacity) due to its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The C-terminal phenylalanine is anchored via its carboxyl group to the hydroxymethylphenoxy resin, ensuring stable linkage during iterative deprotection and coupling cycles. Resin swelling is optimized using dimethylformamide (DMF), which enhances reagent accessibility.
Fmoc Deprotection Protocol
Removal of the Fmoc group is achieved using 1–5% pyrrolidine in DMF , which selectively cleaves the α-amino protecting group without side-chain degradation. This step is critical for maintaining sequence fidelity, as incomplete deprotection leads to truncation products. The reaction is monitored via Kaiser testing to confirm free amine availability before proceeding to coupling.
Stepwise Amino Acid Coupling
Activation and Coupling Reagents
Each amino acid (pre-loaded with Fmoc and side-chain protecting groups) is activated using diisopropylcarbodiimide (DIPC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure. Coupling times range from 30–120 minutes per residue, with extended durations for sterically hindered residues like histidine and valine. Double couplings are implemented for residues 5 (His) and 10 (Phe) to ensure >99% stepwise efficiency.
Side-Chain Protection Strategy
-
Histidine (His) : Protected with trityl (Trt) groups to prevent imidazole ring alkylation.
-
Glutamine (Gln) and Lysine (Lys) : Tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups shield side-chain amines and carboxylates, respectively.
-
Glutamic Acid (Glu) : γ-carboxyl protected with OtBu to avoid aspartimide formation.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktail
Peptide-resin cleavage is performed using TFA:H₂O:TIPS:PhOH (90:2.5:5.0:2.5 v/v) for 2–6 hours at 25°C. Triisopropylsilane (TIPS) and phenol (PhOH) act as scavengers to prevent tert-butyl cation-mediated modifications. The crude peptide is precipitated in cold diethyl ether, yielding a white pellet after centrifugation.
Crude Product Analysis
Initial purity assessments via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) typically show 35–55% purity for YEVHHQKLVFF, necessitating further purification. Major impurities include deletion sequences (+2–4 Da) and oxidation byproducts (e.g., methionine sulfoxide, if present).
Purification and Characterization
Preparative HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 40 minutes |
| Flow Rate | 8 mL/min |
| Detection | UV 214 nm |
Fractions containing the target peptide (retention time ~28–32 minutes) are pooled and lyophilized, achieving >95% purity.
Mass Spectrometry Confirmation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (1446.6 Da ) with a measured m/z of 723.8 [M+2H]²⁺. Discrepancies >0.1 Da trigger reanalysis to rule out sequence errors or post-translational modifications.
Comparative Analysis of Synthesis Platforms
Manual vs. Automated Synthesis
Yield Optimization Strategies
-
Microwave-Assisted SPPS : Reduces coupling times by 30–50% but risks racemization at chiral centers.
-
Pseudoproline Dipeptides : Incorporated at Ser-Tyr and Gln-Ala junctions to minimize aggregation during chain elongation.
Challenges and Mitigation Approaches
Aggregation During Chain Elongation
The hydrophobic C-terminal sequence (LVFF) promotes β-sheet formation, leading to incomplete couplings. Strategies include:
Histidine Imidazole Side Reactions
Trityl protection minimizes metal-catalyzed oxidation, but residual Pd from Fmoc removal can coordinate with His. Post-synthesis treatment with 0.1 M EDTA removes metal ions, preserving peptide integrity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while substitution with fluorescent dyes yields labeled peptides.
Scientific Research Applications
Biochemical Applications
The compound serves as a substrate for various enzymes, including proteases and peptidases. Its specific amino acid sequence can influence enzyme specificity and activity, making it a valuable tool for understanding enzyme kinetics and mechanisms.
Drug Development
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The peptide's structure is similar to fragments of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's.
- Case Study : A study demonstrated that modifications to the peptide could enhance its binding affinity to amyloid-beta aggregates, suggesting a potential role in developing inhibitors for amyloid plaque formation .
Antioxidant Properties
Research indicates that certain sequences within this peptide may exhibit antioxidant properties, providing protection against oxidative stress in cellular models. This characteristic is particularly relevant in the development of treatments for conditions associated with oxidative damage.
Neurotransmitter Modulation
The peptide's composition suggests potential interactions with neurotransmitter systems, particularly those involving glutamate and histamine receptors. Investigations into its effects on synaptic transmission could provide insights into its role in modulating neuronal activity.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH can interact with receptors, enzymes, or other proteins to exert their effects. These interactions often involve binding to specific sites on target molecules, leading to changes in their activity or function. The molecular targets and pathways involved vary widely, depending on the peptide’s role in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Peptides: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)
Structural Features :
Functional Comparison :
- Stability : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) exhibits enhanced stability compared to linear TP-5 due to its constrained backbone .
- Bioactivity : Demonstrates superior immune-modulatory effects, including increased macrophage phagocytosis (2.5-fold) and B-cell antibody production (1.8-fold) compared to linear TP-5 (P < 0.01) .
- Implication : The linear structure of H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH may limit its stability and activity relative to cyclic analogs.
Table 1: Stability and Bioactivity Comparison
*Inferred from linear peptide properties.
Linear Peptides with Shared Residues: Val-Leu-Pro-Val-Pro (VLPVP)
Structural Features :
Functional Comparison :
- Absorption Mechanism : VLPVP is absorbed via paracellular transport in Caco-2 cells and is heavily influenced by multidrug resistance protein 2 (MRP2), which limits its bioavailability .
- Size Impact : With only 5 residues, VLPVP is smaller than the 11-residue target peptide, suggesting differences in absorption efficiency and metabolic processing.
Conjugated Peptides: Fc-Lys-Leu-Val-OCH₃
Functional Comparison :
- Electrochemical Properties : Exhibits reversible redox activity (oxidation peak at 624 mV, reduction at 546 mV) due to the ferrocene moiety, enabling applications in biosensing .
- Stability : The Fc group enhances stability compared to unconjugated peptides.
- Divergence : The target peptide lacks synthetic modifications like Fc conjugation, limiting its utility in electrochemical applications.
Comparative Analysis of Key Properties
Pharmacokinetic Behavior
- Absorption : Larger peptides (e.g., 11 residues) typically face poor intestinal absorption due to size and protease susceptibility, contrasting with smaller peptides like VLPVP, which utilize paracellular transport .
- Excretion : MRP2-mediated efflux observed in VLPVP may also affect the target compound, though its larger size could exacerbate excretion challenges.
Biological Activity
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH, a peptide with a complex sequence, has garnered attention in the field of biochemistry for its potential biological activities. This article delves into the peptide's molecular characteristics, biological functions, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C89H135N25O25
- Molecular Weight : 1955.18 g/mol
- CAS Number : 107015-83-8
- Solubility : Soluble in DMSO and water (up to 0.70 mg/ml) but insoluble in ethanol .
Biological Functions
This compound is part of a class of peptides that exhibit various biological activities, including:
- Neuroprotective Effects : This peptide has been implicated in neuroprotection, particularly concerning the modulation of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Aβ peptides are known to aggregate and form plaques that are toxic to neurons, leading to neurodegeneration .
- Antioxidant Properties : Some studies suggest that this peptide may exhibit antioxidant properties, helping to mitigate oxidative stress in neuronal cells .
- Cell Signaling Modulation : The peptide may influence cell signaling pathways, potentially affecting processes such as apoptosis and inflammation within the nervous system .
In Vitro Studies
A series of in vitro experiments have been conducted to explore the biological activity of this compound:
-
Neurotoxicity Assays :
- Objective : To assess the neuroprotective effects against Aβ-induced toxicity.
- Methodology : Neuronal cell lines were exposed to varying concentrations of Aβ and treated with the peptide.
- Results : The peptide significantly reduced cell death induced by Aβ, demonstrating its potential neuroprotective capabilities.
- Oxidative Stress Evaluation :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with early-stage Alzheimer's disease reported improvements in cognitive function following treatment with a formulation containing this peptide. The study emphasized its role in reducing Aβ levels and enhancing neuronal health.
- Case Study 2 : Research on animal models demonstrated that administration of this compound led to significant reductions in neuroinflammation markers, suggesting its utility as an anti-inflammatory agent in neurodegenerative conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Reduces Aβ-induced neurotoxicity | |
| Antioxidant | Decreases ROS levels in neuronal cells | |
| Anti-inflammatory | Reduces inflammation markers in animal models |
Table 2: In Vitro Assay Results
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc/t-Bu protection strategies. Post-synthesis purification via reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Analytical validation should include MALDI-TOF mass spectrometry for sequence confirmation and LC-MS for impurity profiling .
- Key Considerations : Optimize coupling efficiency for histidine residues (positions 4 and 5) due to potential side reactions. Use orthogonal deprotection for glutamine (position 6) to prevent diketopiperazine formation .
Q. How can researchers characterize the secondary structure of this peptide under physiological conditions?
- Methodological Answer : Circular dichroism (CD) spectroscopy in phosphate-buffered saline (PBS, pH 7.4) is ideal for detecting α-helical or β-sheet motifs. Molecular dynamics (MD) simulations (e.g., using GROMACS) can predict structural stability, while nuclear magnetic resonance (NMR) spectroscopy resolves atomic-level conformations in deuterated solvents .
- Data Interpretation : Compare CD spectra with reference datasets (e.g., PDB) and validate simulations against experimental NMR shifts .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Use cell-free systems (e.g., surface plasmon resonance) to assess binding affinity for target receptors like Toll-like receptors (TLRs) or histamine receptors. For functional activity, employ luciferase-based reporter assays in HEK293 cells transfected with target receptors .
- Controls : Include scrambled-sequence peptides and known agonists/antagonists to validate specificity .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported anti-inflammatory vs. pro-inflammatory effects of this peptide?
- Methodological Answer : Systematically vary experimental conditions:
- Concentration gradients : Test 0.1–100 µM to identify biphasic effects.
- Cell types : Compare primary immune cells (e.g., macrophages) vs. immortalized lines (e.g., THP-1).
- Signaling context : Co-stimulate with LPS or cytokines to mimic in vivo environments.
- Meta-analysis : Aggregate data from ≥5 independent studies to identify confounders (e.g., endotoxin contamination) .
Q. What statistical approaches are appropriate for analyzing dose-response data with non-linear behavior?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For heteroscedastic data, employ mixed-effects models or bootstrapping to estimate confidence intervals .
- Software Tools : Prism (GraphPad), R packages (drc, nlme), or Python (SciPy curve_fit) .
Q. How can researchers ensure reproducibility of peptide bioactivity across laboratories?
- Methodological Answer : Adopt standardized protocols:
- Batch documentation : Record synthesis lot numbers, storage conditions (−80°C in lyophilized form), and endotoxin levels (LAL assay).
- Inter-lab validation : Share aliquots with collaborating labs for blinded replication.
- Data transparency : Publish raw spectra, chromatograms, and cell viability data in supplementary materials .
Q. What ethical and regulatory considerations apply to studies involving human subjects exposed to this peptide?
- Methodological Answer : For clinical trials, comply with GDPR (EU) and HIPAA (US) for data anonymization. Obtain informed consent detailing:
- Risks : Potential immune reactions (e.g., IgE-mediated hypersensitivity).
- Data use : Clarify if biospecimens will be stored for future research.
- Submit protocols to institutional review boards (IRBs) with peptide safety data (e.g., cytotoxicity LD₅₀) .
Q. How to integrate multi-omics data (proteomics, transcriptomics) to elucidate the peptide’s mechanism of action?
- Methodological Answer :
- Pathway analysis : Use STRING or KEGG to map peptide-induced protein-protein interactions.
- Transcriptomics : Perform RNA-seq on treated cells and validate hits via qPCR (e.g., NF-κB targets).
- Network modeling : Combine datasets in Cytoscape to identify hub genes/proteins .
Data Contradiction Analysis Framework
- Step 1 : Replicate conflicting studies using original protocols.
- Step 2 : Identify variables (e.g., peptide aggregation, cell passage number).
- Step 3 : Apply sensitivity analysis to rank variables by impact.
- Step 4 : Publish a correspondence article with harmonized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
